N-[(3-chloro-4-fluorophenyl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide
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Overview
Description
N-[(3-chloro-4-fluorophenyl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
It’s known that many indole derivatives bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound influences multiple biochemical pathways.
Result of Action
The wide range of biological activities associated with indole derivatives suggests that this compound could have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-4-fluorophenyl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide typically involves multiple steps. One common method includes the reaction of 3-chloro-4-fluorobenzylamine with an appropriate indole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and a solvent such as ethanol or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloro-4-fluorophenyl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(3-chloro-4-fluorophenyl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anti-inflammatory, and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with similar structural features and biological activities.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Uniqueness
N-[(3-chloro-4-fluorophenyl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple interactions with biological targets, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN4O2/c20-13-7-11(5-6-14(13)21)8-22-16(26)9-25-10-23-17-12-3-1-2-4-15(12)24-18(17)19(25)27/h1-7,10,24H,8-9H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANWUXPCAXSNPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CC(=O)NCC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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